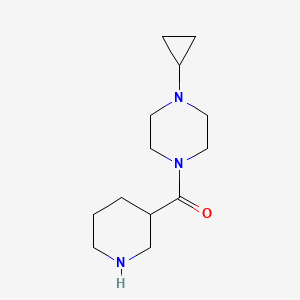
1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine
Descripción general
Descripción
1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine is a chemical compound with the molecular formula C₁₃H₂₃N₃O It is characterized by the presence of a cyclopropyl group attached to a piperazine ring, which is further connected to a piperidine-3-carbonyl group
Métodos De Preparación
The synthesis of 1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine typically involves the reaction of 1-(cyclopropylcarbonyl)piperazine with piperidine-3-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, often involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or piperidine ring can be functionalized with different substituents using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Material Science: It is used in the synthesis of novel materials with unique photophysical and electrochemical properties, such as organic solar cells.
Biological Studies: The compound is studied for its potential biological activities, including its effects on cellular pathways and its role as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Cyclopropyl-4-(piperidine-3-carbonyl)piperazine can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(piperidine-3-carbonyl)piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring, which may result in different biological activities and properties.
1-Cyclopropyl-4-(piperidine-3-carbonyl)morpholine: This compound contains a morpholine ring, which can influence its chemical reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-2-1-5-14-10-11)16-8-6-15(7-9-16)12-3-4-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEZPUSWJQYELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCN(CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


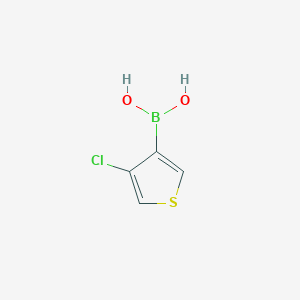
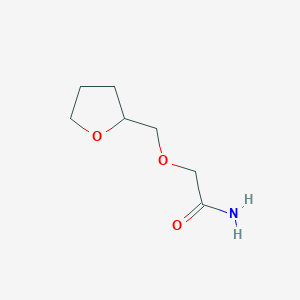
![5-[Benzyl(methyl)amino]-3-pyridazinol](/img/structure/B1464192.png)
![3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B1464194.png)
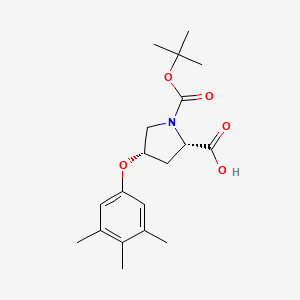
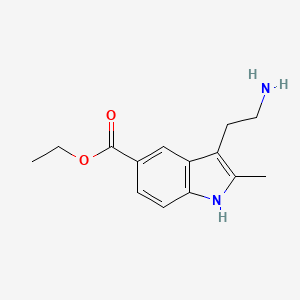
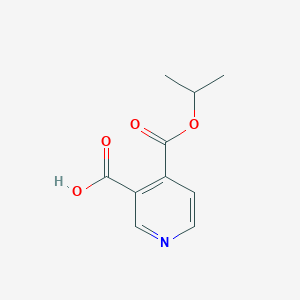
![2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B1464201.png)
![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoic acid](/img/structure/B1464204.png)
![2-[3-(tert-Butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1464205.png)
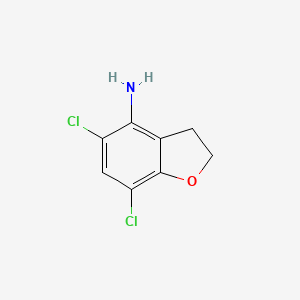
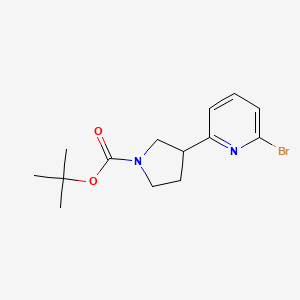

![2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid](/img/structure/B1464210.png)
